"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" CAS number 53531-01-4
"Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate" CAS number 53531-01-4
An In-depth Technical Guide to Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS: 53531-01-4)
Executive Summary
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is a piperazine derivative primarily recognized for its role as a significant process impurity and reference standard in the manufacturing of Trimetazidine, an anti-ischemic therapeutic agent.[1][2][3] Identified as "Trimetazidine Dihydrochloride Impurity H," this compound is critical for the quality control and regulatory compliance of the active pharmaceutical ingredient (API).[1][2] Its structure combines a piperazine core, functionalized with an ethyl carboxylate group at the N1 position and a 2,3,4-trimethoxybenzyl moiety at the N4 position. Beyond its role in pharmaceutical analysis, it serves as a versatile synthetic intermediate for the development of novel piperazine-based compounds. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, analytical characterization, and its pivotal role in the context of pharmaceutical drug development.
Physicochemical Properties and Analytical Characterization
The unique substitution pattern of the molecule dictates its chemical behavior, solubility, and spectroscopic properties. A precise understanding of these characteristics is fundamental for its synthesis, detection, and quantification.
Core Chemical Attributes
A summary of the key identifiers and computed properties for Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate is presented below.
| Property | Value | Source(s) |
| CAS Number | 53531-01-4 | [1][2][4] |
| Molecular Formula | C₁₇H₂₆N₂O₅ | [1][3][4][5] |
| Molecular Weight | 338.40 g/mol | [1][4][6] |
| IUPAC Name | ethyl 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carboxylate | [1][2] |
| Synonyms | Trimetazidine Impurity H, Trimetazidine N-Carboxylic Acid Ethyl Ester | [3][7][8] |
| Topological Polar Surface Area (TPSA) | 60.47 Ų | [4] |
| LogP | 1.9865 | [4] |
| Solubility | Slightly soluble (5.4 g/L) at 25 °C | [7] |
Spectroscopic Profile for Quality Control
Analytical characterization is paramount for confirming the identity and purity of the compound, particularly when it is used as a reference standard. The following spectroscopic data are critical for its validation.
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH ₃), 2.45–2.60 (m, 4H, piperazine), 3.30–3.45 (m, 4H, piperazine), 3.80–3.95 (s, 9H, OCH ₃), 4.15 (q, 2H, CH ₂CH₃), 6.55 (s, 2H, aromatic).[1]
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Infrared (IR) (KBr): Key absorptions are observed at 1699 cm⁻¹ (C=O, urethane carbonyl stretch) and 1275 cm⁻¹ (C-O, ester stretch).[1]
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a C18 column with a mobile phase such as 70:30 Methanol/Water, demonstrating >99% purity for reference standards.[1]
These analytical techniques form a self-validating system for quality control. The distinct signals in the ¹H NMR confirm the presence and connectivity of all proton environments, while the IR spectrum verifies the key functional groups (urethane and ester). HPLC provides a quantitative measure of purity, essential for its role as a certified reference material.
Synthesis and Manufacturing Routes
The synthesis of Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate can be approached through several strategic pathways. The choice of method often depends on the desired scale, yield, purity requirements, and the availability of starting materials.
Route A: Direct N-Alkylation (Laboratory Scale)
This is a straightforward and common laboratory method involving the direct alkylation of a pre-formed piperazine carbamate with a suitable benzylating agent.
Protocol:
-
Preparation of Electrophile: 2,3,4-trimethoxybenzyl alcohol is converted to 2,3,4-trimethoxybenzyl chloride by reacting it with thionyl chloride in an appropriate solvent like benzene or dichloromethane.[9]
-
Nucleophilic Substitution: Ethyl piperazine-1-carboxylate is reacted with the synthesized 2,3,4-trimethoxybenzyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[10] The reaction is typically performed in a polar aprotic solvent such as THF or acetonitrile.
-
Workup and Purification: The reaction mixture is filtered to remove the hydrochloride salt, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography to yield the final compound.
Route B: Reductive Amination followed by Carboxylation (Industrial Preference)
For larger-scale synthesis, a reductive amination pathway is often more efficient and cost-effective. This route is analogous to the industrial synthesis of the parent drug, Trimetazidine.[1][11]
Protocol:
-
Reductive Amination: 2,3,4-trimethoxybenzaldehyde is reacted with an excess of piperazine in the presence of a reducing agent (e.g., H₂ over a catalyst, NaBH₄) to form 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine).[11][12][13] Using hydrogen with a catalyst is common in industrial settings for its efficiency and cleaner workup.[12]
-
Carboxylation: The resulting Trimetazidine is then reacted with ethyl chloroformate in the presence of a base to install the ethyl carboxylate group at the unsubstituted N1 position of the piperazine ring.
-
Workup and Isolation: The product is isolated through extraction and purified by crystallization or chromatography.
The industrial preference for this route stems from the high efficiency of the reductive amination step and the ready availability of the starting aldehyde.[1]
Role in Pharmaceutical Quality & Drug Development
The primary significance of this molecule is not as a therapeutic agent itself, but as a critical tool for ensuring the safety and efficacy of one.
Trimetazidine Impurity H: A Critical Quality Attribute
In the synthesis of Trimetazidine, impurities can arise from side reactions, degradation, or residual starting materials.[14] Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (Impurity H) is a known process-related impurity. Regulatory agencies require that all impurities in a drug substance above a certain threshold be identified, quantified, and controlled. The presence of impurities can potentially alter the drug's efficacy, safety profile, or stability.[14] Therefore, this compound is manufactured as a high-purity reference standard to:
-
Develop and validate analytical methods (e.g., HPLC, GC) to detect and quantify its presence in batches of Trimetazidine API.
-
Perform routine quality control checks to ensure that levels of Impurity H remain below the limits specified by pharmacopeias (e.g., European Pharmacopoeia). [2]
Mechanism of the Parent Drug: Trimetazidine
To understand the context, it is useful to review the mechanism of Trimetazidine. During myocardial ischemia, a lack of oxygen forces cells to switch from fatty acid oxidation to less efficient anaerobic glycolysis, leading to a drop in intracellular pH and ATP levels, which impairs cardiac function.[15] Trimetazidine is a metabolic modulator that inhibits the enzyme 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[1][15] This inhibition shifts the heart's energy metabolism towards glucose oxidation, which requires less oxygen to produce the same amount of ATP, thereby improving cardiac function under ischemic conditions.[15]
Application as a Synthetic Intermediate
Beyond its role as an impurity standard, the molecule is a functionalized piperazine, a scaffold prevalent in medicinal chemistry. The ethyl carboxylate group acts as a protecting group for the N1 nitrogen but can also be readily hydrolyzed or converted into other functional groups (e.g., amides, alcohols). This makes it a useful starting point for creating libraries of novel 1,4-disubstituted piperazine derivatives for screening in various drug discovery programs.
Conclusion
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate (CAS 53531-01-4) is a molecule of significant technical importance in the pharmaceutical industry. While it is not an active drug, its identity as "Trimetazidine Impurity H" places it at the center of quality assurance and regulatory compliance for a globally used anti-anginal medication. Its well-defined chemical properties, established synthetic routes, and clear spectroscopic profile enable its production as a high-purity reference standard. This function is indispensable for guaranteeing the safety and consistency of Trimetazidine. Furthermore, its structure offers potential as a versatile intermediate for chemists engaged in the design and synthesis of new therapeutic agents based on the privileged piperazine scaffold.
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